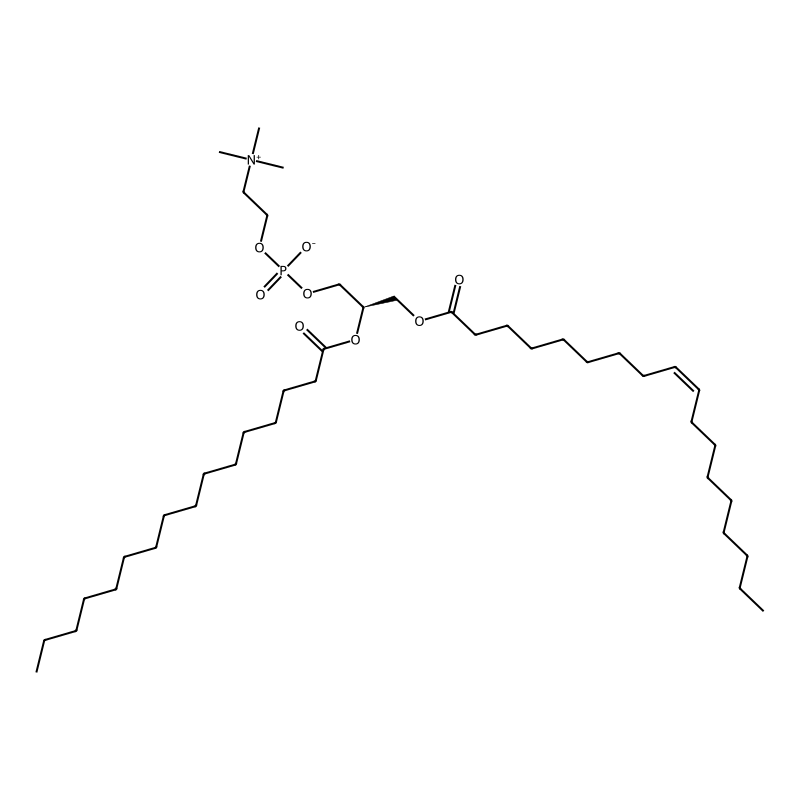

1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Liposome Formation:

POPC is a major component in the formation of liposomes, microscopic spheres with a phospholipid bilayer structure similar to cell membranes. These liposomes can be used for various research purposes, including:

- Drug delivery: POPC liposomes can encapsulate therapeutic drugs and deliver them to specific cells or tissues, improving drug targeting and reducing side effects .

- Vaccine development: Liposomes can be used as adjuvants in vaccines, enhancing the immune response to the vaccine antigen .

- Membrane protein research: Liposomes containing specific membrane proteins can be used to study their structure, function, and interaction with other molecules .

Studying Membrane Biophysics:

POPC's well-defined structure and mimicking ability of natural membranes make it valuable in studying various biophysical properties of membranes, such as:

- Membrane fluidity: By varying the ratio of POPC with other lipids, researchers can investigate how membrane composition affects its fluidity and function .

- Membrane-protein interactions: POPC liposomes can be used to study how membrane proteins interact with the lipid bilayer and their influence on membrane properties .

- Membrane fusion: POPC can be used to investigate the process of membrane fusion, essential for various cellular activities like vesicle trafficking and fertilization .

Model Membrane Systems:

POPC serves as a fundamental component in creating model membrane systems, simplified versions of biological membranes used to study various cellular processes in a controlled environment. These systems allow researchers to:

- Investigate the effect of drugs or other molecules on membranes: Model membranes with POPC can be used to assess the interaction of drugs or other molecules with membranes, predicting their potential effects on cells .

- Study membrane-associated signaling pathways: Model membranes containing specific signaling molecules can be used to understand how these pathways function within the membrane environment .

1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine is a phospholipid belonging to the class of phosphatidylcholines. Its molecular formula is C42H82NO8P, and it features two acyl chains: oleic acid at the first position and palmitic acid at the second position. This compound plays a crucial role in cellular membranes, contributing to membrane fluidity and functionality due to its unique fatty acid composition. The presence of unsaturated oleic acid enhances its fluidity compared to saturated phospholipids, making it essential for various biological processes .

- Hydrolysis: In the presence of water and specific enzymes (phospholipases), it can be hydrolyzed into glycerol, fatty acids, and phosphocholine.

- Oxidation: The oleic acid chain is susceptible to oxidation, especially under oxidative stress conditions, leading to the formation of oxidized lipid species that can affect cell signaling and membrane integrity .

- Transesterification: This reaction can occur with alcohols, producing different phospholipid derivatives.

This phospholipid exhibits various biological activities:

- Membrane Structure: It contributes to the structural integrity of cell membranes, influencing fluidity and permeability.

- Cell Signaling: It is involved in signaling pathways, particularly in processes such as apoptosis and inflammation.

- Lipid Raft Formation: This compound is integral in forming lipid rafts, which are microdomains within membranes that facilitate protein interactions and signaling .

1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine can be synthesized through several methods:

- Chemical Synthesis: This involves the stepwise addition of fatty acids to glycerol phosphate. The reaction typically requires specific catalysts and controlled conditions to ensure high yields.

- Enzymatic Synthesis: Using enzymes like acyltransferases allows for more selective incorporation of fatty acids, often resulting in fewer by-products compared to chemical methods.

- Biotechnological Approaches: Microbial fermentation processes can also be employed to produce this phospholipid naturally, utilizing genetically modified organisms to enhance yield and purity .

The applications of 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine include:

- Pharmaceuticals: Used as an excipient in drug formulations due to its ability to enhance drug solubility and stability.

- Cosmetics: Incorporated into skincare products for its moisturizing properties and ability to form stable emulsions.

- Food Industry: Acts as an emulsifier in food products, improving texture and shelf life .

Studies have shown that 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine interacts with various biomolecules:

- Proteins: It can modulate the activity of membrane proteins by altering membrane dynamics.

- Other Lipids: Interactions with cholesterol and other lipids can influence membrane properties and functionality.

- Drugs: Enhances the delivery of certain therapeutic agents by improving their bioavailability through improved membrane fusion properties .

Similar compounds include:

| Compound Name | Fatty Acid Composition | Unique Features |

|---|---|---|

| 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | Palmitic acid, Oleic acid | Different acyl chain positioning affects properties. |

| 1-Stearoyl-2-palmitoyl-sn-glycero-3-phosphocholine | Stearic acid, Palmitic acid | More saturated nature affects fluidity. |

| 1-Oleoyl-2-linoleoyl-sn-glycero-3-phosphocholine | Oleic acid, Linoleic acid | Higher unsaturation increases fluidity further. |

1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine is unique due to its specific combination of saturated and unsaturated fatty acids, which balances structural integrity with fluidity. This distinct composition allows it to play versatile roles in biological systems compared to other similar compounds .

1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (molecular formula C₄₂H₈₂NO₈P, molecular weight 760.08 g/mol) represents a unique asymmetric phospholipid that exhibits distinctive physical and thermodynamic properties [1] [2]. This phospholipid contains an 18:1 oleic acid chain at the sn-1 position and a 16:0 palmitic acid chain at the sn-2 position, creating an asymmetric structure that significantly influences its membrane behavior and phase characteristics [3] [4]. The compound serves as an important model system for understanding membrane biophysics and represents a naturally occurring component of eukaryotic cell membranes [5].

Physical and Thermodynamic Properties

Phase Behavior: Gel vs. Liquid-Crystalline Transitions

The phase transition behavior of 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine demonstrates remarkable temperature-dependent characteristics that distinguish it from its positional isomer. Differential scanning calorimetry studies have revealed that this compound exhibits a gel to liquid-crystalline phase transition temperature of -9.3°C when no reversed isomer is present [3]. This transition temperature is significantly lower than that of its positional isomer, 2-oleoyl-1-palmitoyl-sn-glycero-3-phosphocholine, which exhibits a transition at -2.6°C [3].

The asymmetric nature of the acyl chains creates a fundamental impact on the bilayer organization. The effective chain length difference between the sn-1 and sn-2 positions promotes temperature differences in the main transition between positional isomers [6]. Specifically, the presence of the cis double bond in the oleoyl chain at the sn-1 position, combined with the inequivalence between the acyl chains, results in loose chain packing even in the gel phase, corresponding to a large partial molar volume [6].

Barotropic and thermotropic studies of mixed-chain phosphatidylcholines containing unsaturated acyl chains in different positions reveal distinct phase behaviors [6]. While bilayer membranes with an unsaturated acyl chain in the sn-2 position (such as 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) exhibit only one phase transition between the lamellar gel and liquid crystalline phases, those with an unsaturated acyl chain in the sn-1 position demonstrate additional complexity [6].

The stability of gel phases is markedly affected by pressure and the chain length of the saturated acyl chain. The compound exhibits anomalously small volume changes during phase transitions despite large enthalpy changes, attributable to the existence of the cis double bond and significant inequivalence between the sn-1 and sn-2 acyl chains [6].

| Compound | Transition Temperature (°C) | Acyl Chain Position | Reversed Isomer Content |

|---|---|---|---|

| 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine | -9.3 [3] | sn-1: 18:1, sn-2: 16:0 | 0% |

| 2-Oleoyl-1-palmitoyl-sn-glycero-3-phosphocholine | -2.6 [3] | sn-1: 16:0, sn-2: 18:1 | 8% |

| 1-Oleoyl-2-stearoyl-sn-glycero-3-phosphocholine | 8.6 [3] | sn-1: 18:1, sn-2: 18:0 | 18% |

| 2-Oleoyl-1-stearoyl-sn-glycero-3-phosphocholine | 6.3 [3] | sn-1: 18:0, sn-2: 18:1 | 6% |

Thermotropic and Lyotropic Phase Diagrams

The thermotropic behavior of 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine demonstrates complex temperature-dependent phase relationships. At physiological temperatures, the compound exists in a liquid crystalline state, facilitating the fluidity necessary for biological membrane function [3]. The low transition temperature of -9.3°C ensures that under most biological conditions, the lipid maintains its fluid characteristics [3].

Lyotropic phase behavior studies reveal that the compound forms stable lamellar phases in aqueous dispersions. Small angle X-ray diffraction measurements demonstrate that pure 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine exhibits a lamellar spacing of 6.52 nm at 3°C [7]. This spacing decreases slightly to 6.30 nm at 15°C and further reduces to 5.91 nm at 40°C, reflecting the temperature-dependent changes in membrane organization [7].

The lyotropic phase behavior is significantly influenced by the presence of other membrane components. When mixed with 1,2-palmitoyl-oleoyl-glycerol, the system demonstrates complex phase diagrams with multiple transition regions [7]. At 20 mol% of the diacylglycerol component, the lamellar spacing increases to 6.86 nm at 3°C, indicating enhanced membrane hydration and altered packing arrangements [7].

Neutron diffraction studies on related phospholipid systems provide insight into the structural organization of lamellar phases. The profile of scattering length density reveals detailed information about the distribution of molecular components across the bilayer structure [8]. These studies demonstrate that the phospholipid maintains its lamellar organization across a wide range of hydration conditions [8].

The temperature-composition phase diagrams reveal the existence of multiple liquid crystalline phases under different conditions. The broad temperature and composition ranges over which these phases exist indicate the flexible nature of the membrane structure [9]. Comparative studies with other ionic liquid systems demonstrate that the specific ion effects significantly influence the lyotropic liquid crystal phases present [9].

| Temperature (°C) | Lamellar Spacing (nm) | Phase State | Hydration Level |

|---|---|---|---|

| 3 | 6.52 [7] | Fluid | High |

| 15 | 6.30 [7] | Fluid | High |

| 40 | 5.91 [7] | Fluid | High |

| Variable | 6.86 [7] | With 20% POG | Enhanced |

Hydration-Dependent Membrane Fluidity and Permeability

The hydration characteristics of 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine demonstrate a profound influence on membrane fluidity and permeability properties. The compound exhibits high affinity for water molecules, forming extensive hydration shells around the phosphocholine headgroup [10]. This hydration behavior directly correlates with the membrane's permeability characteristics and overall structural stability [11].

Permeability studies using calcein as a model hydrophilic drug reveal that the permeability coefficient varies significantly with temperature and membrane composition [11] [12]. The release rate of calcein from liposomes depends on the number and fluidity of bilayers and their mechanical properties, including permeability and bending elasticity [11]. For neutral liposomes prepared from 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, the permeability coefficient shows strong dependence on both liposome diameter and temperature [12].

The membrane fluidity, as evaluated using hydrophobic probe 1-(4-trimethyl-aminophenyl)-6-diphenyl-1,3,5-hexatriene, demonstrates clear correlation with liposome diameter and temperature [12]. The permeability values for various neutral liposomes under gel phase or liquid-crystalline phase conditions correlate with their membrane fluidity, although some data scatter possibly due to lamellarity effects [12]. This relationship establishes that membrane fluidity dominates the permeability of calcein across neutral phospholipid membranes [12].

Hydration studies using controlled humidity atmospheres reveal that water sorption significantly affects the smectic periodicity and overall membrane organization [8]. The compound demonstrates ready hydration compared to other phospholipid derivatives, giving rise to well-organized lamellar samples suitable for structural characterization [8].

Small angle X-ray scattering data from large unilamellar vesicles demonstrate that hydration levels directly influence the molecular area and membrane thickness [13]. The mean molecular area gradually increases from 65.4 ± 0.4 Ų for pure bilayers, while membrane thickness shows corresponding changes [13]. These structural modifications reflect the dynamic balance between hydration forces and lipid-lipid interactions within the membrane matrix [13].

| Hydration Condition | Molecular Area (Ų) | Membrane Thickness | Permeability Effect |

|---|---|---|---|

| Pure POPC | 65.4 ± 0.4 [13] | Baseline | Temperature dependent [12] |

| High hydration | Increased [13] | Decreased [13] | Enhanced [11] |

| Reduced hydration | Decreased [13] | Increased [13] | Reduced [11] |

| With osmolytes | Variable [11] | Variable [11] | Modified [11] |

Interactions with Cholesterol and Sphingomyelin in Mixed Bilayers

The interactions between 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine and cholesterol represent fundamental aspects of membrane organization and lipid raft formation. Cholesterol demonstrates a linear increase in the acyl chain order of the phospholipid as a function of concentration from 0 to 28 mol% [14]. This ordering effect occurs through the intercalation of cholesterol molecules between the phospholipid acyl chains, reducing the conformational freedom and increasing the overall membrane order [14].

Phase-selective fluorophore studies using 18:1-DPH-PC and trans-parinaric acid reveal that cholesterol significantly affects the bulk acyl chain order of the membrane [14]. At concentrations where cholesterol is not aggregated into ordered domains, the compound increases membrane order linearly [14]. The fluorescence lifetime analysis demonstrates that cholesterol enhances the formation of ordered phases, as indicated by increased trans-parinaric acid lifetimes [14].

Mixed bilayer studies with cholesterol and ceramide reveal complex competitive interactions. Ceramide has a much higher affinity for ordered bilayers than cholesterol, and the maximum solubility of cholesterol decreases with increasing ceramide content [15]. The displacement of cholesterol by ceramide follows a 1:1 relationship, where adding one ceramide molecule drives one cholesterol molecule out of the bilayer into the crystal phase [15]. This competitive behavior results from both molecules having small polar headgroups and relatively large nonpolar bodies, leading to competition for coverage of neighboring phosphocholine headgroups [15].

Sphingomyelin interactions with 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine demonstrate distinct phase separation behavior. Palmitoyl sphingomyelin forms gel phases at concentrations above 15 mol%, as detected by trans-parinaric acid lifetime analysis [16]. The gel phases formed show less order than pure sphingomyelin bilayers, suggesting incomplete lateral phase separation [16]. The onset of gel phase formation occurs at different concentrations depending on the specific sphingomyelin used, with stearoyl sphingomyelin showing gel phase formation at concentrations above 10 mol% [16].

The miscibility of saturated sphingomyelins in the phospholipid bilayers decreases with increasing sphingomyelin content, resulting in the formation of sphingomyelin-enriched gel phases [16]. These gel phases do not achieve properties similar to pure saturated phospholipid bilayers, indicating that complete lateral phase separation does not occur under the experimental conditions [16]. The formation of these ordered domains is influenced by both interfacial properties of the saturated phospholipids and their chain length [16].

Nearest-neighbor recognition measurements reveal that in the liquid-disordered phase, the net interaction between 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine and saturated phospholipids is repulsive [17]. In the liquid-ordered phase, their interactions are neither attractive nor repulsive [17]. These findings support the concept that repulsive forces play a major role in lipid raft formation, with the overall driving force corresponding to strong attraction between high-melting lipids and cholesterol, significant repulsion between low-melting and high-melting lipids, and significant repulsion between low-melting lipids and cholesterol [17].

| Interaction System | Concentration Range (mol%) | Phase Behavior | Ordering Effect |

|---|---|---|---|

| POPC/Cholesterol | 0-28 [14] | Linear ordering | Increased acyl chain order [14] |

| POPC/Cholesterol/Ceramide | Variable [15] | Competitive displacement | Cholesterol crystallization [15] |

| POPC/Palmitoyl-SM | >15 [16] | Gel phase formation | Moderate ordering [16] |

| POPC/Stearoyl-SM | >10 [16] | Gel phase formation | High ordering [16] |

| POPC/DPPC | >15 [16] | Gel phase formation | Intermediate ordering [16] |

The temperature dependence of these interactions reveals additional complexity in membrane organization. Studies at elevated temperatures demonstrate that the influence of polyunsaturated fatty acids on membrane structure is modulated by temperature changes, while the interactions with other lipids remain relatively stable [18]. X-ray diffraction analysis of membranes containing cholesterol shows distinct electron density profiles that reflect the specific molecular locations and orientations of the sterol molecules within the bilayer structure [18].

Molecular dynamics simulations provide atomic-level insight into these interactions, revealing that the asymmetric nature of 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine creates unique binding sites and interaction patterns with both cholesterol and sphingomyelin [19]. These simulations demonstrate that the compound forms distinct structural and dynamical properties compared to symmetric phospholipids, with implications for membrane protein function and cellular signaling [19].

The biological relevance of these interactions extends to membrane protein function, where specific lipid compositions are required for optimal activity. The interactions between 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine, cholesterol, and sphingomyelin create specialized membrane domains that serve as platforms for membrane protein insertion and function [5]. These domains exhibit distinct physical properties that can influence protein conformation, activity, and membrane organization [5].

| Mixed System | Average tPA Lifetime (ns) | Gel Phase Threshold (mol%) | Miscibility |

|---|---|---|---|

| Pure POPC | ~6-8 [16] | None [16] | N/A [16] |

| POPC/PSM | ~20 at 45% SM [16] | >15 [16] | Poor at high SM [16] |

| POPC/SSM | ~45 at 45% SM [16] | >10 [16] | Poor at high SM [16] |

| POPC/DPPC | Intermediate [16] | >15 [16] | Better than SM [16] |

| POPC/PSPC | High [16] | >0-10 [16] | Poor [16] |